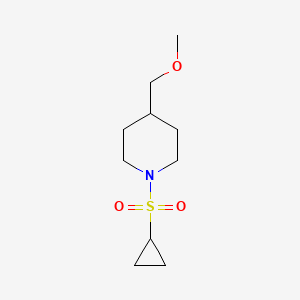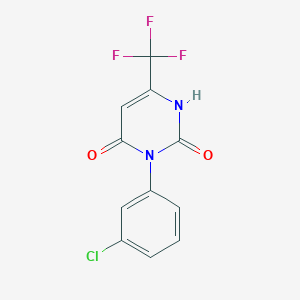
3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione” is a type of heterocyclic compound. Heterocyclic compounds are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include de-Boc and cyclization reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Pyrimidine derivatives, including structures similar to "3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione," play a crucial role in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of pyranopyrimidine scaffolds, closely related to the target compound, involves the use of hybrid catalysts. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts and green solvents, highlighting the compound's relevance in developing lead molecules through diversified synthetic pathways (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Applications
Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory properties. Their mechanisms involve inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. These insights suggest the potential utility of compounds like "3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione" in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Environmental Impacts and Degradation
Research on chlorophenols and their derivatives, related to the chlorophenyl component of the target compound, addresses their environmental fate and impact. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life, which can be significant upon long-term exposure. Understanding the persistence, bioaccumulation, and potential for biodegradation of chlorophenyl compounds provides valuable insights into the environmental safety and regulatory considerations for related pyrimidine derivatives (Krijgsheld & Gen, 1986).
Optoelectronic Materials
The functionality of pyrimidine derivatives extends into the field of optoelectronics, where compounds incorporating quinazoline and pyrimidine fragments are valued for creating novel materials. These derivatives, through their incorporation into π-extended conjugated systems, have demonstrated significant potential in developing materials for organic light-emitting diodes, image sensors, and photoelectric conversion elements. This application area underscores the versatility and technological relevance of pyrimidine derivatives beyond their traditional pharmacological uses (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZPVKYFSASLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

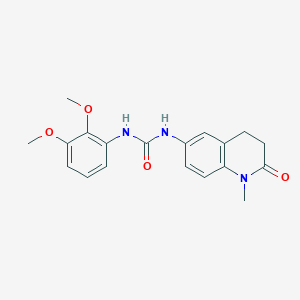
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)
![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)
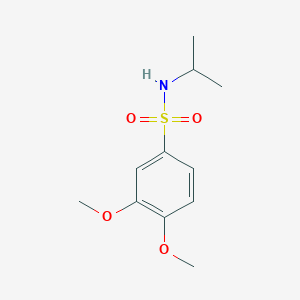
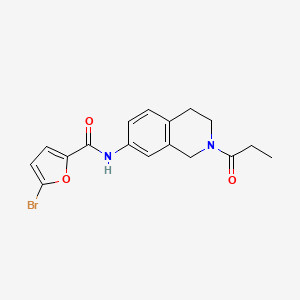
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2707123.png)
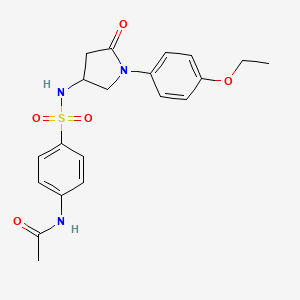

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2707131.png)
